molecular formula C22H23NO2S B2806160 2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide CAS No. 1203101-90-9

2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2806160
CAS No.: 1203101-90-9
M. Wt: 365.49
InChI Key: XFXXCLLWEWFFCM-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a structurally complex acetamide derivative featuring a naphthalene moiety, a tetrahydrofuran (oxan-4-yl) ring substituted with a thiophen-2-yl group, and a methyl linker connecting the acetamide nitrogen to the oxan ring. This compound combines lipophilic (naphthalene), electron-rich heterocyclic (thiophene), and conformationally flexible (oxan) components, making it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c24-21(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-22(10-12-25-13-11-22)20-9-4-14-26-20/h1-9,14H,10-13,15-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXXCLLWEWFFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the thiophene ring and the tetrahydropyran ring. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane or toluene. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity : Preliminary studies suggest that compounds similar to 2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide exhibit anti-inflammatory properties. For instance, compounds that downregulate Thymic Stromal Lymphopoietin (TSLP) have shown promise in treating inflammatory diseases by modulating the caspase-1/NF-kB signaling pathways .

Anticancer Potential : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research into naphthalene derivatives has indicated potential cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further anticancer studies.

Material Science

Organic Electronics : The thiophene component of the compound enhances its electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of naphthalene can improve charge transport properties, which is crucial for device efficiency.

Photophysical Studies

The compound's unique structure allows for interesting photophysical properties that can be exploited in dye-sensitized solar cells (DSSCs). Studies on similar compounds have shown that they can act as effective sensitizers, enhancing light absorption and conversion efficiency in solar energy applications.

Case Studies

StudyApplicationFindings
Study on Anti-inflammatory Effects Medicinal ChemistryDemonstrated significant downregulation of TSLP production in human mast cells, indicating potential therapeutic effects against allergic inflammation .
Organic Electronics Research Material ScienceExplored the use of thiophene-containing compounds in OLEDs, showing improved performance metrics compared to traditional materials .
Photophysical Properties Analysis Renewable EnergyInvestigated the use of naphthalene derivatives in DSSCs, reporting enhanced light absorption capabilities leading to higher energy conversion efficiencies .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous acetamides from the literature. Key differences lie in substituent groups, synthesis routes, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Reference
2-(Naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide Acetamide Naphthalen-1-yl, oxan-4-yl (thiophen-2-yl), methyl linker Combines lipophilic naphthalene, flexible oxan, and electron-rich thiophene.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide Naphthalen-1-yl, 3-chloro-4-fluorophenyl Aromatic chloro-fluorophenyl group enhances polarity; potential H-bonding via halogen atoms.
N-(Oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide Acetamide 4-(Propane-2-sulfonyl)phenyl, oxan-4-yl, thiophen-2-yl Sulfonyl group increases hydrophilicity; sulfone may stabilize charge interactions.
2-(Naphthalen-1-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide Acetamide Naphthalen-1-yloxy, sulfamoylphenyl (thiazol-2-yl) Thiazole and sulfamoyl groups enhance H-bonding capacity and solubility.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Acetamide Triazole, naphthalen-1-yloxy, phenyl Triazole introduces rigidity and potential metal coordination (Cu-catalyzed synthesis).

Key Observations:

Lipophilicity : The naphthalene moiety in the target compound and others (e.g., ) increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects :

  • Thiophene (target compound) and thiazole contribute electron-rich aromatic systems, favoring π-π interactions.
  • Sulfonyl groups (e.g., ) introduce polarity and hydrogen-bond acceptor sites.

Synthesis :

  • The target compound’s synthesis is inferred to involve nucleophilic substitution or coupling reactions, contrasting with copper-catalyzed 1,3-dipolar cycloaddition for triazole-containing analogs .
  • Sodium acetate-mediated reflux is common in acetamide synthesis (e.g., ).

The oxan ring in the target compound may improve metabolic stability compared to purely aromatic substituents .

Table 2: Spectroscopic and Physicochemical Data

Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H NMR} $ (δ ppm, Key Signals) Melting Point (°C) Solubility
Target compound (hypothetical) ~1670–1680 5.4–5.5 (OCH₂), 7.2–8.4 (naphthalene/thiophene) Not reported Moderate in DMSO
6b 1682 (C=O) 5.38 (–NCH₂CO–), 8.36 (triazole), 10.79 (–NH) Not reported Low in H₂O
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ~1670 (C=O) 7.2–8.0 (aromatic H), 10.5 (–NH) Not reported High in chloroform

Biological Activity

2-(Naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide, with the CAS number 1203101-90-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is C22_{22}H23_{23}NO2_2S, with a molecular weight of 365.5 g/mol. The compound features a naphthalene ring, an oxane moiety, and a thiophene ring, contributing to its unique pharmacological properties.

PropertyValue
Molecular FormulaC22_{22}H23_{23}NO2_2S
Molecular Weight365.5 g/mol
CAS Number1203101-90-9

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related naphthalene derivatives against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against nasopharyngeal carcinoma (NPC-TW01) with an IC50_{50} value of 0.6 μM, indicating potential for therapeutic applications in oncology . The mechanism of action involved alterations in cell cycle distribution, particularly an accumulation of cells in the S phase.

Anticonvulsant Activity

The anticonvulsant properties of other naphthalene derivatives have been explored in animal models. For example, derivatives were evaluated for their efficacy in preventing seizures in mice using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. Compounds showed varying degrees of protection at different dosages (30 mg/kg to 300 mg/kg), indicating potential for further development as anticonvulsants .

Study on Cell Line Proliferation

A comparative study involving N-(naphthalen-2-yl)acetamide derivatives demonstrated that compounds with similar structures could effectively inhibit cell proliferation in human cancer cell lines such as lung carcinoma (H661) and hepatoma (Hep3B). The study indicated that structural modifications could enhance biological activity .

Evaluation of Anticonvulsant Effects

In a specific study focusing on N-phenyl derivatives, several compounds were synthesized and tested for anticonvulsant activity. Notably, one compound showed significant protective effects against seizures at both early (0.5 h post-administration) and later (4 h post-administration) time points, suggesting a prolonged duration of action .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(naphthalen-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling naphthalen-1-yl glycine derivatives with functionalized tetrahydropyran-thiophene intermediates. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Catalysts : Use palladium-based catalysts for cross-coupling reactions involving thiophene moieties .
  • Temperature control : Maintain 60–80°C for amide bond formation to prevent side reactions .
  • Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) and confirm purity via HPLC (>95%) .

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Methodological Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:

  • Dynamic rotational isomerism : Use variable-temperature NMR (VT-NMR) to observe conformational changes in the tetrahydropyran ring .
  • Residual solvents : Compare experimental data with computed spectra (DFT/B3LYP/6-311+G(d,p)) to identify solvent artifacts .
  • Stereochemical ambiguity : Employ NOESY or ROESY to confirm spatial arrangements of the naphthalene and thiophene groups .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is required:

  • 1H/13C NMR : Assign peaks for the naphthalene (δ 7.2–8.5 ppm) and tetrahydropyran (δ 3.5–4.5 ppm) groups .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 420.1523) .

Advanced: How can researchers design experiments to investigate the compound’s potential kinase inhibition activity?

Methodological Answer:

  • Target selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s naphthalene-thiophene scaffold .
  • Assay design :
    • Use fluorescence-based ADP-Glo™ assays to quantify inhibition at varying concentrations (IC50 determination) .
    • Include positive controls (e.g., staurosporine) and validate selectivity via kinase profiling panels .
  • Structural insights : Perform molecular docking (AutoDock Vina) to predict binding poses within ATP-binding sites .

Basic: What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays at 10–100 µM .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
  • Solubility assessment : Use shake-flask method with PBS (pH 7.4) to guide formulation studies .

Advanced: How can structure-activity relationship (SAR) studies be conducted to improve potency?

Methodological Answer:

  • Modify substituents :
    • Replace the tetrahydropyran oxygen with sulfur to enhance lipophilicity .
    • Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to stabilize π-π interactions .
  • Evaluate derivatives : Synthesize analogs and compare IC50 values in kinase assays .
  • Computational modeling : Use QSAR models (e.g., CoMFA) to predict bioactivity based on steric/electronic parameters .

Basic: What are common pitfalls in reproducing synthetic yields for this compound?

Methodological Answer:

  • Moisture sensitivity : Ensure anhydrous conditions for steps involving Grignard or organometallic reagents .
  • Incomplete coupling : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and extend reaction time if needed .
  • Byproduct formation : Quench reactions with ice-cwater to precipitate impurities .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., anticancer vs. no activity)?

Methodological Answer:

  • Validate assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Check metabolite stability : Use LC-MS to confirm compound integrity in cell culture media over 24h .
  • Explore off-target effects : Perform transcriptomic profiling (RNA-seq) to identify unintended pathways .

Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?

Methodological Answer:

  • Lipinski’s Rule of Five : Use SwissADME to predict oral bioavailability (logP ~3.2, TPSA ~75 Ų) .
  • Solubility : Employ ALOGPS 2.1 to estimate aqueous solubility (~0.05 mg/mL) .
  • pKa prediction : Use MarvinSketch to identify ionizable groups (amide NH: pKa ~10.5) .

Advanced: How can in silico methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • Metabolism prediction : Use GLORYx to identify CYP3A4-mediated oxidation sites on the naphthalene ring .
  • Plasma protein binding : Predict % binding (e.g., ~89%) via PreADMET to adjust dosing regimens .
  • Blood-brain barrier penetration : Perform MD simulations to assess passive diffusion potential .

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